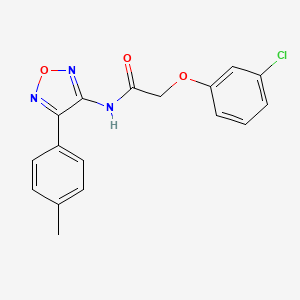

2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c1-11-5-7-12(8-6-11)16-17(21-24-20-16)19-15(22)10-23-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXSQGOEZZCJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:

Formation of the Chlorophenoxy Intermediate: The starting material, 3-chlorophenol, is reacted with an appropriate acylating agent to form the 3-chlorophenoxy intermediate.

Oxadiazole Ring Formation: The intermediate is then subjected to cyclization reactions to form the 1,2,5-oxadiazole ring. This step often involves the use of reagents such as hydrazine and carbon disulfide.

Final Coupling Reaction: The oxadiazole intermediate is then coupled with p-tolyl acetamide under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anti-inflammatory properties. In silico molecular docking studies suggest that 2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide may act as a 5-lipoxygenase inhibitor, which is crucial for inflammatory processes .

Table 1: In Silico Docking Results

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | 5-lipoxygenase | -8.5 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines have shown that it can inhibit cell proliferation significantly. For instance, in vitro assays have demonstrated that derivatives of oxadiazoles exhibit promising cytotoxic effects against glioblastoma cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Percent Growth Inhibition (%) |

|---|---|---|

| SNB-19 | 15 | 86.61 |

| OVCAR-8 | 18 | 85.26 |

| NCI-H40 | 20 | 75.99 |

Case Study 1: Anti-inflammatory Properties

A recent study synthesized several oxadiazole derivatives and evaluated their anti-inflammatory effects using in vivo models. The results indicated that compounds similar to this compound exhibited reduced edema in animal models when administered at specific dosages .

Case Study 2: Anticancer Efficacy

In another investigation focused on anticancer properties, researchers tested the compound against a panel of cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Cores

Key Insights :

- Oxadiazole Isomerism : The 1,2,5-oxadiazole ring (furazan) in the target compound is more thermally stable and polar than the 1,2,4-oxadiazole isomer due to its symmetrical electron distribution . This stability may enhance pharmacokinetic properties.

- In contrast, the p-tolyl group increases lipophilicity, favoring membrane permeability over derivatives with polar substituents (e.g., sulfonamides in ) .

Bioactive Acetamide Derivatives

Key Insights :

- Hydrogen Bonding : The target compound’s amide group likely forms N–H···O interactions, similar to ’s dichlorophenyl analog, which stabilizes dimeric structures in crystal lattices .

- Aromatic Stacking : The p-tolyl group in the target compound may engage in edge-to-face π-π interactions, contrasting with ’s naphthyl derivative, where a larger aromatic system enables face-to-face stacking .

Key Insights :

- Synthesis : The target compound’s 1,2,5-oxadiazole core may require cyclization of amidoxime precursors, whereas 1,2,4-oxadiazoles () are typically synthesized via condensation of acylhydrazides .

- Solubility: The 3-chlorophenoxy group reduces aqueous solubility compared to ’s isopropylphenoxy derivative, which has higher steric bulk but comparable lipophilicity.

Biological Activity

The compound 2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H16ClN3O3

- Molecular Weight : 345.77 g/mol

This compound features a chlorophenoxy group and an oxadiazole moiety, which are often associated with various pharmacological activities.

Research indicates that compounds containing oxadiazole rings exhibit diverse biological activities, including:

- Antimicrobial Activity : Oxadiazoles have been reported to possess antibacterial properties against various strains of bacteria.

- Anticancer Activity : Some derivatives demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

- Anti-inflammatory Effects : Certain oxadiazole-containing compounds have shown promise in reducing inflammation through modulation of cytokine production.

Case Studies

-

Antibacterial Activity :

A study evaluated the antibacterial efficacy of several oxadiazole derivatives, including this compound. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -

Anticancer Studies :

In vitro assays on human cancer cell lines (e.g., breast and colon cancer) revealed that this compound inhibited cell growth significantly. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of pro-apoptotic markers. -

Anti-inflammatory Activity :

Research demonstrated that the compound reduced the expression of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Efficacy Data Table

Q & A

Q. What are the optimized synthetic routes for 2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation reactions between substituted phenoxy acetamides and oxadiazole precursors. For example, details a related synthesis using chloroacetyl chloride and triethylamine under reflux, with TLC monitoring for reaction completion . Optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent selection (e.g., triethylamine for base-sensitive steps), and temperature control (reflux at ~80°C for 4 hours). Recrystallization in pet-ether improves purity. Yield improvements (e.g., 58% in ) often involve iterative addition of reagents (e.g., acetyl chloride and Na₂CO₃) and purification via silica gel chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Multimodal characterization is critical:

- X-ray crystallography (): Resolves bond lengths (e.g., C=O at 1.21 Å) and torsion angles (e.g., nitro group twist of -16.7°), confirming stereoelectronic effects .

- NMR spectroscopy (): Key signals include aromatic protons (δ 7.16–7.69 ppm) and methyl groups (δ 1.21–1.50 ppm). NMR identifies carbonyl carbons (δ 168–170 ppm) .

- Mass spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., m/z 347 [M+H]⁺) .

Advanced Research Questions

Q. What computational and experimental strategies are used to resolve contradictions in biological activity data?

- Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) require:

- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal cells) to assess selectivity.

- Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases, using software such as AutoDock Vina. highlights sulfone/phosphonate moieties as critical for target engagement .

- Pathway analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated models.

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and ecotoxicity?

- Laboratory studies : Measure hydrolysis half-life (pH 5–9), photodegradation under UV light, and soil sorption coefficients (K₀c) .

- Ecotoxicology : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition assays.

- Field monitoring : Deploy randomized block designs (split-split plots) to track spatial-temporal distribution in water/soil matrices .

Q. What strategies improve the compound’s bioavailability in preclinical models?

- Methodological Answer :

- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.

- Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles (size <200 nm) for sustained release.

- Pharmacokinetic profiling : Monitor plasma concentration-time curves (Cₘₐₓ, AUC) in rodent models after oral/intravenous administration.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or purity?

- Methodological Answer :

- Reaction reproducibility : Validate purity via HPLC (≥95% peak area) and elemental analysis (C, H, N within ±0.4% of theoretical).

- Parameter documentation : Compare solvent purity (e.g., anhydrous vs. technical grade), catalyst batches, and drying methods (e.g., Na₂SO₄ vs. molecular sieves). attributes yield variations to TLC monitoring frequency .

- Statistical analysis : Use ANOVA to identify significant factors (e.g., temperature, pH) in Design of Experiments (DoE) frameworks.

Future Directions

- Structure-Activity Relationship (SAR) : Systematically modify the oxadiazole core (e.g., substituent electronegativity) to enhance target selectivity .

- Metabolite profiling : Use LC-HRMS to identify Phase I/II metabolites in hepatic microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.